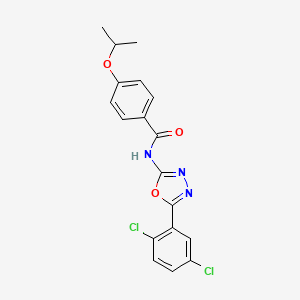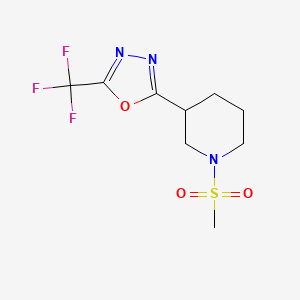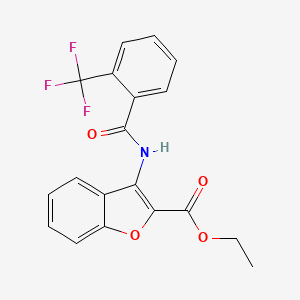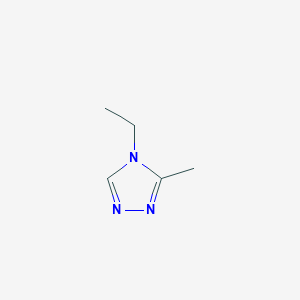
4-ethyl-3-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various strategies have been developed, many of which involve the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The specific structure of “4-ethyl-3-methyl-4H-1,2,4-triazole” would include additional ethyl and methyl groups attached to this basic structure.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a reference, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C (lit.) and is soluble in acetone .科学的研究の応用
Corrosion Inhibition
Research indicates that triazole derivatives, including those structurally similar to 4-ethyl-3-methyl-4H-1,2,4-triazole, exhibit significant effectiveness as corrosion inhibitors for metals in acidic environments. A study by Sudheer and M. Quraishi (2013) demonstrated that certain triazole derivatives could achieve up to 96.09% inhibition efficiency against copper corrosion in hydrochloric acid solution, indicating their potential in protecting metal surfaces (Sudheer & M. Quraishi, 2013). Another investigation highlighted the adsorption of triazole derivatives on mild steel, offering protection in a molar hydrochloric acid environment, which underscores the broad applicability of triazoles in corrosion inhibition (Bentiss et al., 2007).
Supramolecular and Coordination Chemistry
Triazole compounds, including 1,2,3-triazoles, are known for their unique supramolecular interactions, enabling applications in coordination chemistry and anion recognition. The research by Schulze and Schubert (2014) delves into the diverse supramolecular interactions of triazoles, showcasing their utility in creating complex molecular architectures for various applications, from catalysis to anion recognition (Schulze & Schubert, 2014).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of triazole derivatives have been a subject of study, with certain compounds showing promising activity against various bacterial and fungal strains. For instance, research into 2-(4-ethyl-5-((3'-methylxanthine-7'-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetic acid’s salts by Gotsulya et al. (2016) revealed potential antibacterial and antifungal applications, highlighting the relevance of triazole derivatives in medicinal chemistry (Gotsulya, 2016).
Drug Discovery and Click Chemistry
The role of triazoles in drug discovery, particularly through click chemistry, cannot be overstated. The work by Kolb and Sharpless (2003) discusses the impact of click chemistry in drug discovery, with triazole formations offering a dependable and bio-compatible linking reaction that enhances the interaction with biological targets, thus opening up new avenues for therapeutic applications (Kolb & B. Sharpless, 2003).
作用機序
Target of Action
Triazole compounds, in general, have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been used in various fields, including medicine and agrochemistry .
Mode of Action
Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .
Biochemical Pathways
Triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Result of Action
Triazole compounds have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited promising cytotoxic activity against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ethyl-3-methyl-4H-1,2,4-triazole. For instance, the reaction of triazole compounds can be carried out using conventional heating, ultrasonication, or microwave irradiation . Additionally, triazole compounds have been used as corrosion inhibitors for mild steel in sulfuric acid solutions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethyl-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-8-4-6-7-5(8)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMIFQNKOJHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

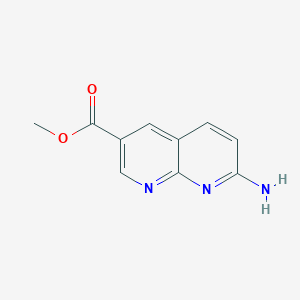
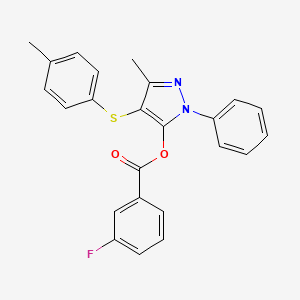
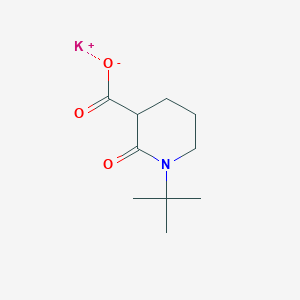
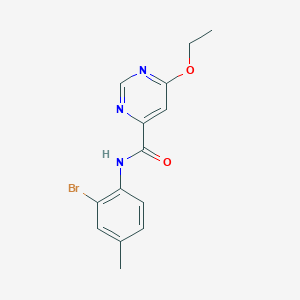
![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

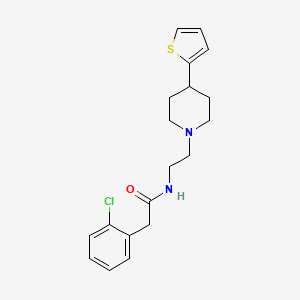

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)
